4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one
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Overview
Description
4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxepin core with a chlorophenyl group attached, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves a condensation reaction. One common method is the reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the double bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as an anti-inflammatory and antifungal agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one can be compared to other similar compounds, such as:
Benzophenone derivatives: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Chromenes: These heterocyclic compounds have a similar benzene fusion ring and exhibit various biological activities.
Properties
CAS No. |
62625-85-8 |
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Molecular Formula |
C17H13ClO2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C17H13ClO2/c18-14-7-5-12(6-8-14)11-13-9-10-20-16-4-2-1-3-15(16)17(13)19/h1-8,11H,9-10H2 |
InChI Key |
KATVBDZBBRYQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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